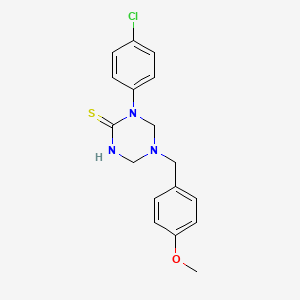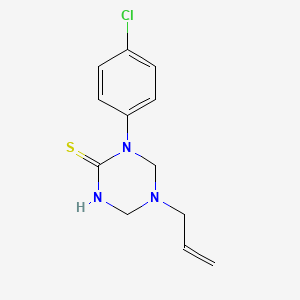![molecular formula C21H23ClN2O5 B11470619 1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11470619.png)
1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzodioxol group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and benzodioxol intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can be compared with similar compounds such as dichloroanilines and methoxyphenethylamines These compounds share structural similarities but differ in their functional groups and chemical properties
List of Similar Compounds
- Dichloroanilines
- Methoxyphenethylamines
- Phenazine derivatives
Properties
Molecular Formula |
C21H23ClN2O5 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C21H23ClN2O5/c1-25-18-8-14(19(26-2)21-20(18)27-12-28-21)7-17-9-16(24-29-17)11-23-10-13-3-5-15(22)6-4-13/h3-6,8,17,23H,7,9-12H2,1-2H3 |
InChI Key |
KSIGJMIVEPCDIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC=C(C=C4)Cl)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470537.png)
![[5-(2-Amino-4-ethoxy-5-methoxyphenyl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B11470542.png)
![4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470543.png)
![5-Oxo-3-phenyl-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470551.png)

![(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid](/img/structure/B11470563.png)

![4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B11470591.png)

![3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11470610.png)
![7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11470622.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
![1,3-bis(4-chlorophenyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11470639.png)
![2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11470649.png)
